molecular formula C12H20N2O5 B13385758 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13385758
M. Wt: 272.30 g/mol
InChI Key: PECFITWCOBYBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid (hereafter referred to as the target compound) is a pyrrolidine-based intermediate with significant utility in pharmaceutical synthesis. Its structure features a pyrrolidine ring substituted at the 1-position with a 2-(methoxycarbonylamino)-3-methylbutanoyl group and a carboxylic acid moiety at the 2-position (Figure 1). The compound is synthesized via a multi-step process:

Benzyl ester precursor preparation: (S)-Benzyl 1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylate is synthesized through coupling reactions .

Hydrogenolysis: The benzyl group is removed using Pd/C catalysis under reflux in methanol, yielding the target compound as a white solid .

Downstream applications: The compound serves as a key intermediate in synthesizing bioactive molecules, such as bromo-benzimidazolyl derivatives, with yields exceeding 90% in optimized protocols .

The target compound’s structural complexity and stereochemical precision make it valuable for producing APIs with defined chiral centers.

Properties

IUPAC Name

1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-7(2)9(13-12(18)19-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECFITWCOBYBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borane-Mediated Cyclization

A less common method employs 9-borabicyclo[3.3.1]nonane (9-BBN) for pyrrolidine ring formation:

  • Steps : Borane-mediated cyclization of amino alcohol precursors.
  • Yield : 46% (first step), 56% (second step).
  • Limitation : Lower efficiency compared to peptide coupling.

Solid-Phase Synthesis

Patented approaches use resin-bound intermediates for iterative coupling, enabling scalable production:

  • Example : Immobilized L-proline reacted with activated valine esters.
  • Advantage : Facilitates automation and reduces purification steps.

Critical Quality Control Parameters

Parameter Specification Analytical Method
Purity ≥95% (HPLC) Reverse-phase HPLC
Enantiomeric Excess ≥99% (2S,2’S) Chiral HPLC
Residual Solvents ≤0.1% (ethyl acetate, acetonitrile) GC-MS

Applications in Drug Development

This compound is a key building block for:

  • Ombitasvir : A pan-genotypic HCV NS5A inhibitor with EC50 values of 1.7–366 pM across genotypes.
  • Pibrentasvir : Second-generation NS5A inhibitor with improved resistance profiles.

Mechanistic Role : The methoxycarbonylamino group enhances metabolic stability, while the pyrrolidine-carboxylic acid moiety ensures target binding.

Challenges and Innovations

  • Challenge : Low yields in borane-mediated routes due to side reactions.
  • Innovation : Use of microreactors for exothermic coupling steps, improving yield to >90%.

Comparative Analysis of Methods

Method Yield Scalability Stereochemical Control
Peptide Coupling 51–96% High Excellent
Borane Cyclization 46–56% Low Moderate
Solid-Phase 70–85% Moderate High

Chemical Reactions Analysis

1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including :

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common reagents used in these reactions include lithium hydroxide for hydrolysis, electrophiles such as alkyl halides for substitution, and oxidizing or reducing agents for redox reactions .

Scientific Research Applications

Pharmaceutical Research and Development

The primary application of 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid lies in pharmaceutical research and development. Its potential antiviral properties make it a candidate for further studies aimed at developing new antiviral therapies. Additionally, its structural characteristics allow it to serve as a building block for synthesizing more complex molecules in medicinal chemistry.

Potential Antiviral Properties

Preliminary studies suggest that this compound may interact with specific viral proteins. Further biochemical assays and molecular modeling studies are required to elucidate detailed mechanisms.

Structural Features and Comparison

The pyrrolidine ring in this compound may confer distinct biological properties compared to simpler analogs or other derivatives lacking this feature.

Comparison with Related Compounds :

Compound NameStructural FeaturesUnique Aspects
(2S)-2-(Methoxycarbonylamino)-3-methylbutanoic acidContains a methoxycarbonyl group and an amino groupSimpler structure without the pyrrolidine ring
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolineFeatures a proline backboneMore complex cyclic structure
VelpatasvirAn antiviral drug related to pyrrolidine derivativesSpecifically designed for hepatitis C treatment

Additional Information

  • IUPAC Name : (2S)-1-[(2 S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
  • Molecular Formula : C₁₂H₂₀N₂O₅
  • Molecular Weight : 272.30 g/mol
  • CAS Number : 181827-47-4
  • InChIKey : PECFITWCOBYBSW-IUCAKERBSA-N

Comparison with Similar Compounds

Table 1: Key Features of Pyrrolidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Highlights Key Properties/Applications References
Target Compound : 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid - 2-(Methoxycarbonylamino)-3-methylbutanoyl at position 1
- Carboxylic acid at position 2
C₁₂H₁₉N₂O₅ ~271 Pd/C-catalyzed hydrogenation of benzyl ester precursor; 90% yield in downstream derivatives Intermediate in API synthesis (e.g., bromo-benzimidazolyl derivatives)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid - Methyl at position 1
- Oxo at position 5
C₇H₉NO₃ 155.15 Not detailed in evidence; likely via condensation or cyclization Used in synthesis of heterocyclic compounds
(2S,4R)-4-(tert-Butoxy)-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid - tert-Butoxy at position 4
- 3-Methylisoxazole acetyl at position 1
C₁₇H₂₅N₂O₆ 365.39 TFA-mediated deprotection in DCM; purified via column chromatography Intermediate for carboxamide derivatives with potential bioactivity
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid - 2-Hydroxy-5-methylphenyl at position 1
- Oxo at position 5
C₁₂H₁₃NO₄ 235.24 Condensation of 2-amino-4-methylphenol with itaconic acid Exhibits antibacterial and antioxidant activity
1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid - 2-Methylpropanoyl at position 1 C₉H₁₅NO₃ 185.22 Commercial synthesis (American Elements); ester hydrolysis likely Standard building block in organic chemistry
1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid - 5-Bromo-pyridine carbonyl at position 1 C₁₂H₁₀BrN₂O₃ 325.12 Not detailed; likely via coupling of bromopyridine carboxylic acid with pyrrolidine Potential intermediate for metal-catalyzed cross-coupling reactions

Physicochemical Properties

  • Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to tert-butoxy or bromopyridine analogs, which are more hydrophobic .
  • Molecular Weight : The target compound (271 g/mol) is larger than simpler analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid, 155 g/mol), influencing membrane permeability and bioavailability .

Biological Activity

1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid, also known as (S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Structure and Composition

The compound features a pyrrolidine ring with several functional groups that contribute to its chemical reactivity:

  • Molecular Formula : C12H20N2O5
  • Molecular Weight : 272.30 g/mol
  • Melting Point : 134°C - 136°C
  • Boiling Point : Approximately 489.9°C

Functional Groups

  • Methoxycarbonyl Group : Influences reactivity and potential interactions with biological targets.
  • Amino Group : Can participate in various biochemical reactions.
  • Carboxylic Acid Group : Engages in acid-base reactions, potentially affecting solubility and stability.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activities. The compound may interact with specific viral proteins, suggesting potential therapeutic applications against viral infections. Preliminary studies have shown promise, but detailed mechanisms remain to be elucidated through further biochemical assays.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:

  • Inhibition of Viral Replication : Potentially through interference with viral protein synthesis.
  • Modulation of Immune Response : May enhance host immune responses against viral pathogens.

Case Studies and Experimental Findings

  • Screening Assays : Initial screening assays have indicated that the compound may inhibit certain viral strains effectively, although specific data on IC50 values remain limited.
  • Molecular Modeling Studies : These studies suggest that the compound could fit into viral protein binding sites, blocking their function.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
(2S)-2-(Methoxycarbonylamino)-3-methylbutanoic acidContains a methoxycarbonyl group and an amino groupSimpler structure without the pyrrolidine ring
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolineFeatures a proline backboneMore complex cyclic structure
VelpatasvirAn antiviral drug related to pyrrolidine derivativesSpecifically designed for hepatitis C treatment

This table illustrates how the structural characteristics of this compound may confer distinct biological properties compared to simpler analogs or other derivatives lacking the pyrrolidine ring.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the methoxycarbonyl and amino groups through selective reactions.

Pharmaceutical Applications

Due to its potential antiviral properties, this compound is being explored as a candidate for new antiviral therapies. Furthermore, its structural characteristics make it a valuable building block for synthesizing more complex molecules in medicinal chemistry.

Q & A

Q. What are the established synthetic pathways for 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves hydrogenolysis of a benzyl ester intermediate. For example, (S)-benzyl 1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylate is treated with ammonium formate and palladium on carbon in methanol under reflux, yielding the target compound in 87% yield after purification . Optimization focuses on catalyst loading (e.g., 10% Pd/C), solvent choice (methanol for solubility), and temperature control to minimize side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., methoxycarbonylamino, carboxylic acid) .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (C₁₃H₁₉N₃O₄, ~273.30 g/mol) .
  • X-ray crystallography for resolving bond angles and stereochemical configuration, particularly for chiral centers .

Q. How do functional groups in this compound influence its reactivity?

The methoxycarbonylamino group is susceptible to hydrolysis under acidic/basic conditions, while the carboxylic acid moiety enables salt formation or esterification. Reactivity is pH-dependent; for example, the carboxylic acid can act as a nucleophile in neutral conditions or participate in hydrogen bonding in crystalline states .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for stereoisomers of this compound?

Advanced NMR methods, such as NOESY or COSY, can distinguish stereoisomers by analyzing spatial proximity of protons. For example, coupling constants (J-values) in ¹H NMR differentiate axial/equatorial substituents on the pyrrolidine ring. X-ray crystallography provides definitive stereochemical assignments . Computational modeling (DFT) may also predict stable conformers to cross-validate experimental data .

Q. What strategies are effective for evaluating biological activity and target interactions in vitro?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for protein targets .
  • Enzymatic inhibition studies : Determine IC₅₀ values using fluorogenic substrates or HPLC-based activity assays .
  • Cell-based assays : Assess cytotoxicity or modulation of signaling pathways (e.g., luciferase reporters for receptor activation) .

Q. How can synthetic derivatives be designed to explore structure-activity relationships (SAR)?

  • Modification of the pyrrolidine ring : Introduce substituents (e.g., methyl groups) to alter steric effects .
  • Functional group substitution : Replace the methoxycarbonylamino group with urea or thiourea to modulate hydrogen-bonding capacity .
  • Comparative studies : Benchmark against analogs like (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid to assess stereochemical impact on activity .

Q. What experimental designs address low yields in large-scale synthesis?

  • Continuous flow reactors : Improve mixing and heat transfer for hydrogenolysis steps .
  • Alternative catalysts : Screen palladium alternatives (e.g., Raney Ni) to reduce cost or enhance selectivity .
  • Purification optimization : Use recrystallization (e.g., ethyl acetate/water biphasic systems) instead of column chromatography .

Q. How can computational methods enhance mechanistic understanding of this compound’s reactivity?

  • Density functional theory (DFT) : Model transition states for hydrolysis or esterification reactions .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Data Contradiction Analysis

Q. Conflicting NMR assignments for stereoisomers

  • Resolution : Combine 2D NMR (HSQC, HMBC) with vibrational circular dichroism (VCD) to assign absolute configurations .
  • Case study : Discrepancies in coupling constants for pyrrolidine ring protons may arise from solvent polarity; repeat experiments in deuterated DMSO vs. CDCl₃ .

Q. Discrepancies in biological activity across studies

  • Root cause : Variability in cell lines or assay conditions (e.g., serum concentration, incubation time).
  • Mitigation : Standardize protocols (e.g., use HEK293 cells for receptor studies) and include positive controls (e.g., known inhibitors) .

Methodological Resources

  • Synthetic protocols : Refer to palladium-catalyzed hydrogenolysis in methanol .
  • Analytical workflows : Combine LC-MS purity checks (>95%) with chiral HPLC for enantiomeric excess determination .
  • Safety guidelines : Use fume hoods and PPE when handling palladium catalysts or acidic reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.